4-Amino-3-bromonaphthalene-1-carbonitrile
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Overview
Description
4-Amino-3-bromonaphthalene-1-carbonitrile is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of an amino group at the 4th position, a bromine atom at the 3rd position, and a nitrile group at the 1st position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-bromonaphthalene-1-carbonitrile typically involves multi-step organic reactions. One common method is the bromination of 4-amino-1-naphthonitrile, followed by purification steps to isolate the desired product. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of catalysts or under specific temperature and solvent conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-bromonaphthalene-1-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Amino-3-bromonaphthalene-1-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-bromonaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and bromine groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The nitrile group can also play a role in the compound’s binding affinity to certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-naphthonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-1-naphthonitrile: Lacks the amino group, affecting its potential biological activity.
4-Amino-2-bromonaphthalene-1-carbonitrile: Similar structure but with the bromine atom at a different position, leading to different reactivity and properties.
Uniqueness
4-Amino-3-bromonaphthalene-1-carbonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry .
Properties
Molecular Formula |
C11H7BrN2 |
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Molecular Weight |
247.09 g/mol |
IUPAC Name |
4-amino-3-bromonaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H7BrN2/c12-10-5-7(6-13)8-3-1-2-4-9(8)11(10)14/h1-5H,14H2 |
InChI Key |
OXMHDVNNXIFQAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)Br)C#N |
Origin of Product |
United States |
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